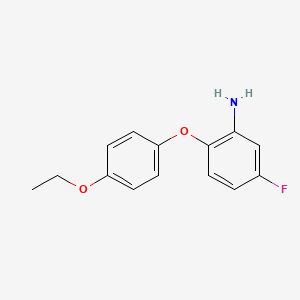

2-(4-Ethoxyphenoxy)-5-fluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Ethoxyphenoxy)-5-fluoroaniline” is a compound that contains an ethoxyphenoxy group and a fluoroaniline group . It’s important to note that the specific properties and characteristics of this compound would depend on its exact molecular structure .

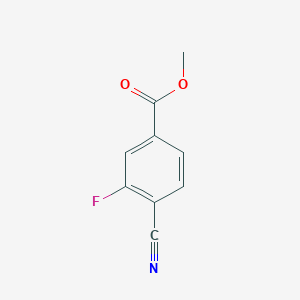

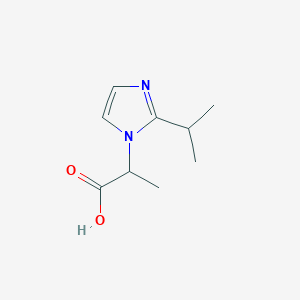

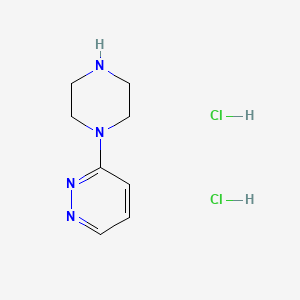

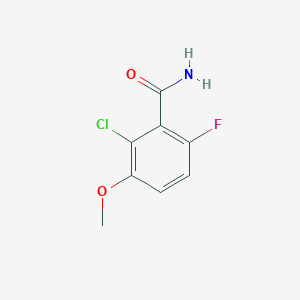

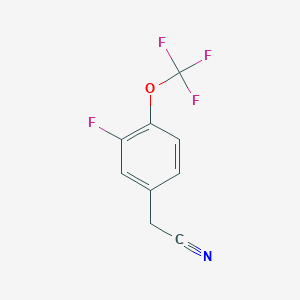

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties . For “2-(4-Ethoxyphenoxy)-5-fluoroaniline”, the presence of the ethoxyphenoxy and fluoroaniline groups would likely influence its reactivity and other properties.

Chemical Reactions Analysis

The chemical reactions of “2-(4-Ethoxyphenoxy)-5-fluoroaniline” would be influenced by the functional groups present in the molecule . For instance, the fluoroaniline group might undergo reactions typical of aromatic amines, while the ethoxyphenoxy group might participate in ether reactions.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethoxyphenoxy)-5-fluoroaniline” would be influenced by its molecular structure . These might include properties such as solubility, melting point, boiling point, and reactivity.

科学的研究の応用

1. pH Sensitive Probes

A study by Rhee, Levy, and London (1995) highlights the modification of the 2-aminophenol group, a building block for cationic indicators, to create pH-sensitive probes. Derivatives such as N-ethyl-5-fluoro-2-aminophenol N,O-diacetate and related compounds exhibit physiological pK values and negligible affinity for other ions, making them useful in measuring intracellular pH (Rhee, Levy, & London, 1995).

2. Biotransformation Studies

Bundy et al. (2002) utilized high-resolution 1H NMR spectroscopy to study the biotransformation of fluoroaniline derivatives in earthworms. This study helps in understanding the metabolic changes and potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).

3. Antibacterial and Antifungal Activities

Abdel‐Wadood et al. (2014) discussed the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives from 2‐Bromo‐4‐fluoroaniline. These compounds displayed significant antibacterial activity against various bacterial strains and notable antifungal activity, demonstrating their potential in medicinal chemistry (Abdel‐Wadood et al., 2014).

4. Development of Fluoroionophores

Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives. These compounds showed potential for cellular metal staining in fluorescence methods, indicating their usefulness in biochemistry and cellular biology (Hong et al., 2012).

5. In Vivo NMR Studies

Vervoort et al. (1991) conducted an in vivo 19F NMR study on rats exposed to 2‐fluoroaniline, providing qualitative pharmacokinetics and insights into the biotransformation of such compounds. This research aids in understanding the metabolic pathways and potential toxicological aspects of fluoroanilines (Vervoort et al., 1991).

6. Imaging of Cerebral β-Amyloid Plaques

Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for PET imaging of cerebral β-amyloid plaques in Alzheimer's disease. This research contributes to the development of diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

7. Relationship with Toxic Endpoints

Cnubben et al. (1996) explored the metabolic profiles of C4-substituted 2-fluoroanilines and their relationship with toxic endpoints such as methemoglobinemia and nephrotoxicity. This study is significant for understanding the toxicological implications of fluoroaniline derivatives (Cnubben et al., 1996).

8. Serotonin Receptor Studies in Alzheimer's

Kepe et al. (2006) used a molecular imaging probe to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients. This research is vital for understanding the neurobiological changes in neurodegenerative disorders (Kepe et al., 2006).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(4-ethoxyphenoxy)-5-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKANOHSGRCMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenoxy)-5-fluoroaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。